1-Methoxypropane-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9FO3S |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-methoxypropane-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
WPFDYTLZDBBVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)S(=O)(=O)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Methoxypropane 2 Sulfonyl Fluoride and Alkyl Sulfonyl Fluorides
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry in the Context of Alkyl Sulfonyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, prized for the unique balance of stability and reactivity inherent in the sulfur(VI)-fluoride bond. nih.govsigmaaldrich.com This chemistry allows for the reliable and modular assembly of complex molecules. researchgate.net Alkyl sulfonyl fluorides, as a class of SuFExable hubs, are of particular interest due to their distinct properties compared to their widely studied aryl counterparts. nih.govchemrxiv.org
Nucleophilic Reactivity at the Sulfur Center of Alkyl Sulfonyl Fluorides
The cornerstone of SuFEx chemistry is the nucleophilic displacement of the fluoride ion from the highly oxidized sulfur(VI) center. nih.gov Alkyl sulfonyl fluorides are generally stable compounds, resistant to thermolysis and hydrolysis, yet their sulfur-fluorine bond can be activated to react with a variety of nucleophiles. sigmaaldrich.comnih.gov The reactivity of the S(VI)-F bond is such that it allows for exchange reactions with nucleophiles like silyl (B83357) ethers, amines, and phenols. researchgate.net
The general order of reactivity for SuFExable hubs has been suggested as: RN=S(O)F₂ > R-SO₂F > R-OSO₂F > RN=S(O)(OAr)F. nih.gov This places alkyl sulfonyl fluorides (R-SO₂F) in a moderately reactive position, requiring specific conditions for activation. nih.gov For instance, strong bases are often needed to catalyze SuFEx reactions, but this can be problematic for alkyl sulfonyl fluorides due to the acidity of their α-protons, which can lead to competing elimination reactions. nih.gov To circumvent this, milder catalysts and conditions have been developed. Bifluoride salt catalysts, for example, can broaden the scope of SuFEx polymerization to include sensitive functional groups like those in alkyl sulfonyl fluorides. nih.gov
The reaction of alkyl sulfonyl fluorides with various nucleophiles is summarized in the table below.
| Nucleophile | Product | Catalyst/Conditions | Reference |
| Amines | Sulfonamides | Ca(NTf₂)₂ / DABCO | hmc.edu |
| Aryl Silyl Ethers | Sulfonate Esters | DBU | nih.gov |
| Alcohols | Sulfonate Esters | BTMG-HMDS | researchgate.netnih.gov |
| Carbon Pronucleophiles | Aryl Alkyl Sulfones | LiHMDS | nih.gov |
Influence of the Alkoxypropane Moiety on SuFEx Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for 1-methoxypropane-2-sulfonyl fluoride in SuFEx reactions are not extensively documented in the reviewed literature. However, the influence of the 1-methoxypropane (B1661984) group can be inferred from general principles of physical organic chemistry. The reactivity of the sulfonyl fluoride group is sensitive to both electronic and steric effects of its substituents.
Steric Effects : The 1-methoxypropane group introduces more steric bulk around the sulfonyl fluoride moiety compared to a simple methyl or ethyl group. This increased steric hindrance can impede the approach of a nucleophile to the sulfur center, thereby decreasing the reaction rate. The extent of this effect would depend on the size of the incoming nucleophile.
Mechanistic Studies of Catalyst-Mediated SuFEx Reactions with Alkyl Sulfonyl Fluorides
The mechanism of SuFEx reactions involving alkyl sulfonyl fluorides often requires a catalyst to activate the otherwise stable S-F bond. nih.gov Various catalysts, including Lewis bases, Lewis acids, and bifluoride salts, have been employed. nih.gov
Lewis Base Catalysis : Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can activate the sulfur center. nih.gov However, as mentioned, this can lead to side reactions with alkyl sulfonyl fluorides due to deprotonation at the α-carbon. nih.gov
Lewis Acid Catalysis : Lewis acids, such as Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to mediate SuFEx reactions between sulfonyl fluorides and amines. hmc.edu Mechanistic investigations revealed that the calcium ion coordinates to both the sulfonyl oxygens and the leaving fluoride, activating the sulfur center towards nucleophilic attack and stabilizing the transition state. hmc.edu A co-catalyst, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), acts as a Brønsted base to activate the nucleophilic amine. hmc.edu The calculated activation barrier for this process is approximately 21 kcal/mol. hmc.edu
Bifluoride Catalysis : Bifluoride salts (Q⁺[FHF]⁻) have proven to be highly effective catalysts, particularly for polymerization reactions, requiring very low catalyst loadings. nih.gov These catalysts are thought to facilitate the fluoride exchange process, broadening the applicability of SuFEx to sensitive substrates like alkyl sulfonyl fluorides. nih.gov
The table below summarizes different catalytic systems used for SuFEx reactions with sulfonyl fluorides.
| Catalyst System | Proposed Mechanism | Substrate Class | Reference |
| Ca(NTf₂)₂ / DABCO | Lewis acid activation of S-F bond and Brønsted base activation of nucleophile | Sulfonyl fluorides and amines | hmc.edu |
| DBU | Lewis base activation of sulfur center | Aryl sulfonyl fluorides and silyl ethers | nih.gov |
| BTMG / HMDS | Synergistic base and silicon activation | Sulfonyl fluorides and alcohols | researchgate.netnih.gov |
| Bifluoride Salts | Facilitation of fluoride exchange | Alkyl sulfonyl fluorides in polymerization | nih.gov |
Exploration of Alternative Reactivity Pathways of Alkyl Sulfonyl Fluorides
Beyond their role in SuFEx chemistry, alkyl sulfonyl fluorides exhibit other important modes of reactivity, leveraging the unique properties of the sulfonyl fluoride group.
Ambiphilic Nature and Cyclopropanation Reactions of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides can act as "ambiphiles," molecules that possess both nucleophilic and electrophilic character. chemrxiv.org The sulfonyl fluoride group is strongly electron-withdrawing, which increases the acidity of the protons on the α-carbon. chemrxiv.org In the presence of a base, this allows the α-carbon to act as a nucleophile. Simultaneously, the sulfonyl fluoride itself can act as an electrophilic leaving group. chemrxiv.org
This ambiphilic nature has been exploited in palladium(II)-catalyzed stereoselective cyclopropanation reactions of unactivated alkenes. chemrxiv.orgchemrxiv.org In this process, the sulfonyl fluoride functionality serves a dual role:
Pronucleophile Activation : It acidifies the α-proton, facilitating the formation of a carbanion that can engage in the catalytic cycle. chemrxiv.org
Internal Oxidant : It acts as a leaving group in a key oxidative addition step. chemrxiv.org
The proposed catalytic cycle involves carbopalladation followed by an Sₙ2-type C-SO₂F oxidative addition, which is often the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.orgresearchgate.net This methodology provides access to a variety of substituted cyclopropanes. chemrxiv.org The reaction shows broad compatibility with various functional groups on the alkyl sulfonyl fluoride, including nitriles and esters. chemrxiv.orgresearchgate.net
| Alkyl Sulfonyl Fluoride Substituent | Alkene | Catalyst | Product | Reference |
| Cyano (-CN) | Styrene | Pd(OAc)₂ | cis-Cyanocyclopropane derivative | chemrxiv.orgresearchgate.net |
| Ester (-CO₂R) | Norbornene | Pd(OAc)₂ | cis-Ester-substituted cyclopropane | chemrxiv.orgresearchgate.net |
| Aryl | Styrene | Pd(OAc)₂ | cis-Aryl-substituted cyclopropane | chemrxiv.orgresearchgate.net |
Defluorosulfonylation Processes and Alkane Carbocation Intermediates Derived from Alkyl Sulfonyl Fluorides
An alternative reactivity pathway for certain alkyl sulfonyl fluorides is defluorosulfonylation, which involves the loss of SO₂ and fluoride to generate a carbocation intermediate. This reactivity is distinct from the typical nucleophilic substitution at the sulfur center seen in SuFEx reactions. springernature.com
This pathway has been particularly noted for 3-aryloxetane sulfonyl fluorides. springernature.com These compounds, when treated with amines, undergo a defluorosulfonylative reaction to form amino-oxetanes via an oxetane (B1205548) carbocation intermediate. The reaction is promoted by warming and provides a method to generate stable and readily activated carbocation precursors from sulfonyl fluorides. springernature.com This suggests that the stability of the resulting carbocation is a key driving force for this pathway.
While this reactivity is well-documented for the strained oxetane system, it raises the possibility of similar pathways for other alkyl sulfonyl fluorides that can form relatively stable carbocations. For this compound, the formation of a secondary carbocation at the 2-position of the propane (B168953) chain would be involved. While secondary carbocations are less stable than the tertiary or resonance-stabilized carbocations that typically favor such pathways, the possibility of this reaction occurring under certain conditions, particularly with Lewis acid promotion, cannot be entirely ruled out. This defluorosulfonylative pathway may offer a general explanation for the observed instability of some alkyl sulfonyl fluorides. springernature.com The formation of short-lived carbocation-ion pairs from alkyl fluorides has been explored in other contexts, highlighting the potential for C-F bond activation to generate cationic intermediates. researchgate.net
Radical Reactivity and Generation of FSO2 Radicals from Alkyl Sulfonyl Fluoride Precursors
The fluorosulfonyl radical (FSO₂•) is a highly active species that has emerged as a valuable tool for the synthesis of sulfonyl fluorides. researchgate.netrsc.org However, its high reactivity and instability historically made it difficult to generate and utilize. nih.gov Recent advancements have led to the development of efficient methods for producing FSO₂ radicals from various precursors, enabling direct radical fluorosulfonylation processes. researchgate.net
The generation of FSO₂ radicals from inert sulfuryl fluoride (SO₂F₂) gas is challenging due to the high homolytic bond dissociation energy of the S(VI)-F bond. springernature.com Consequently, research has focused on more accessible precursors. researchgate.net One common precursor is sulfuryl chloride fluoride (FSO₂Cl), which can generate FSO₂ radicals under electrochemical or photoinduced conditions. researchgate.netresearchgate.net
Another innovative approach involves the use of alkynyl sulfonyl fluorides. These compounds can function as both FSO₂ radical precursors and bifunctional radical trapping reagents in transition-metal-free 1,2-difunctionalization reactions of unactivated alkenes. researchgate.netnih.govnih.gov This dual role allows for high atom economy in synthesizing complex β-alkynyl-fluorosulfonylalkanes. nih.gov
Furthermore, stable, solid-state reagents have been developed to circumvent the challenges of using gaseous precursors. springernature.comresearchgate.net Benzimidazolium fluorosulfonates, for instance, serve as bench-stable, redox-active precursors that can generate FSO₂ radicals under photoredox catalysis. researchgate.netspringernature.com This method provides a practical route for stereoselective fluorosulfonylation, yielding both E- and Z-alkenyl sulfonyl fluorides. springernature.com These radical-based approaches are instrumental in expanding the synthetic utility of sulfonyl fluorides, allowing for the construction of diverse and functionalized molecules. rsc.orgspringernature.com
Table 1: Precursors for FSO₂ Radical Generation
| Precursor Type | Specific Example(s) | Generation Method | Key Features |
|---|---|---|---|
| Sulfuryl Halide | Sulfuryl chloride fluoride (FSO₂Cl) | Photocatalysis, Electrochemistry | Commonly used but can be hazardous. researchgate.netresearchgate.net |
| Alkynyl Sulfonyl Fluoride | 2-Phenylethyne-1-sulfonyl fluoride | Thermal Initiation (e.g., AIBN) | Acts as both radical source and trap. nih.govnih.gov |
| Imidazolium Salt | Benzimidazolium fluorosulfonates (IMSF) | Photocatalysis | Bench-stable, solid, redox-active reagents. springernature.comresearchgate.net |
| Inert Gas | Sulfuryl fluoride (SO₂F₂) | Activation via Imidazolium Salts | Abundant but high S-F bond energy makes direct use difficult. springernature.com |
Chemoselective Transformations of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides exhibit a remarkable balance of stability and reactivity, which allows for highly chemoselective transformations. The sulfonyl fluoride (SO₂F) group is exceptionally stable and can tolerate a wide range of reaction conditions, making it a reliable functional group in complex organic synthesis. nih.govresearcher.lifesigmaaldrich.com
Functional Group Tolerance in Reactions Involving the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety is distinguished by its ability to remain inert during various chemical transformations performed on other parts of a molecule. nih.govresearcher.life This functional group tolerance is a cornerstone of its utility, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which is noted for its compatibility with numerous functional groups. nih.govresearchgate.netresearchgate.net
The SO₂F group is stable under conditions required for:
Amide and ester formation nih.gov
Directed ortho-lithiation nih.govresearcher.life
Transition-metal-catalyzed cross-coupling reactions nih.govresearcher.life
Radical 1,2-difunctionalization of alkenes nih.gov
Synthetic methods used to introduce the sulfonyl fluoride group have also demonstrated broad compatibility. For example, the conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved in the presence of sensitive functional groups such as carboxylic acids, nitro groups, and cyano groups. mdpi.com Similarly, approaches utilizing the diazotization of sulfonyl (DABSO) reagent are compatible with amides, esters, and silyl-protected alcohols. rsc.org This high degree of functional group tolerance allows for the late-stage introduction and modification of the sulfonyl fluoride group in complex molecules, which is highly valuable in drug discovery and chemical biology. nih.govrsc.org
Table 2: Functional Group Compatibility with Sulfonyl Fluorides
| Tolerated Functional Group | Reaction Type | Significance |
|---|---|---|
| Amides, Esters | Peptide coupling, Esterification | Allows for use in synthesis of complex biomolecules. nih.govrsc.org |
| Carboxylic Acids | Halide Exchange (R-SO₂Cl to R-SO₂F) | Enables synthesis of sulfonyl fluorides without protecting the acid group. mdpi.com |
| Nitriles, Nitro Groups | Halide Exchange (R-SO₂Cl to R-SO₂F) | Tolerates strongly electron-withdrawing groups. mdpi.com |
| Silyl-protected Alcohols | DABSO-based fluorosulfurylation | Compatible with common alcohol protecting groups. rsc.org |
| Alkenes, Alkynes | Cross-coupling, Radical additions | SO₂F group is stable in the presence of unsaturation. nih.govmdpi.com |
Stereochemical Aspects and Diastereoselectivity in Alkyl Sulfonyl Fluoride Reactions
The involvement of alkyl sulfonyl fluorides in stereoselective reactions is a growing area of interest, providing access to chiral molecules with defined three-dimensional structures. The stereochemical outcome of these reactions is often predictable and controllable, highlighting the sophisticated reactivity of this functional group.
A notable example is the radical 1,2-difunctionalization of unactivated alkenes. When internal alkenes such as cyclohexene (B86901) are subjected to this reaction, the corresponding secondary alkyl sulfonyl fluorides are formed with excellent diastereoselectivity, achieving a diastereomeric ratio (dr) of greater than 98:2. nih.gov While reactions with some unsymmetrical internal alkenes may result in lower diastereoselectivity, they can still exhibit high regioselectivity. nih.gov
In another significant application, alkyl sulfonyl fluorides act as ambiphilic reagents in the palladium(II)-catalyzed cyclopropanation of olefins. This transformation yields cis-substituted cyclopropanes with predictable diastereoselectivity. Mechanistic studies suggest that the Sₙ2-type oxidative addition of the C–SO₂F bond is the turnover-limiting and diastereoselectivity-determining step of the catalytic cycle. chemrxiv.org The ability to control stereochemistry in these reactions significantly enhances the value of alkyl sulfonyl fluorides as building blocks for constructing complex, stereochemically rich molecules. chemrxiv.org
Table 3: Examples of Diastereoselective Reactions
| Reaction Type | Substrate | Product Type | Observed Selectivity |
|---|---|---|---|
| Radical 1,2-Difunctionalization | Cyclohexene (Internal Alkene) | Secondary Alkyl Sulfonyl Fluoride | High Diastereoselectivity (dr > 98:2). nih.gov |
| Radical 1,2-Difunctionalization | Unsymmetrical Internal Alkene | Secondary Alkyl Sulfonyl Fluoride | Good Regioselectivity, Low Diastereoselectivity (dr = 1.0:1.2). nih.gov |
| Palladium(II)-Catalyzed Cyclopropanation | Olefins | cis-Substituted Cyclopropanes | Predictable Diastereoselectivity. chemrxiv.org |
Computational and Theoretical Studies on 1 Methoxypropane 2 Sulfonyl Fluoride Analogues
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Transition States of Alkyl Sulfonyl Fluorides
Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of alkyl sulfonyl fluorides with nucleophiles. Studies on prototypical systems, such as the reaction of methanesulfonyl fluoride (B91410) with methylamine, reveal that the sulfur(VI) fluoride exchange (SuFEx) process proceeds via an Sₙ2-type mechanism. nih.gov
In this mechanism, the nucleophile attacks the electrophilic sulfur center, leading to a transition state where the nucleophile is forming a bond with sulfur while the sulfur-fluorine bond is breaking. DFT calculations allow for the precise characterization of these transition state geometries and the determination of the associated activation energy barriers. nih.gov For the reaction between methanesulfonyl fluoride and methylamine, the transition state involves a trigonal bipyramidal arrangement around the sulfur atom.
A key finding from these computational studies is the significant role of a complementary base in lowering the reaction barrier. The base interacts with the amine nucleophile, increasing its nucleophilicity through a hydrogen bonding-like interaction that facilitates a concerted deprotonation as the N-S bond forms. nih.gov This base-assisted mechanism drastically reduces the activation energy compared to the uncatalyzed reaction. Energy decomposition analysis of the transition state structures quantifies the stereoelectronic effects contributing to this stabilization. nih.gov
The calculated energy profiles for these reactions provide a quantitative understanding of their feasibility. For instance, the barrier for the base-assisted reaction of methanesulfonyl fluoride is significantly lower than that for the reaction without a base, explaining the experimental necessity of basic conditions for efficient SuFEx reactions with amine nucleophiles. nih.gov
| Reaction Condition | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Uncatalyzed (in vacuo) | DFT | ~35-40 |
| Base-Assisted (in vacuo) | DFT | ~15-20 |
Modeling of Electronic Structure and Reactivity Descriptors (e.g., LUMO Accessibility) for Alkyl Sulfonyl Fluorides
The reactivity of alkyl sulfonyl fluorides as electrophiles is fundamentally governed by their electronic structure. A key descriptor derived from computational modeling is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates greater electrophilicity and a higher susceptibility to nucleophilic attack. nih.gov
Comprehensive computational profiling of various sulfur(VI) fluoride electrophiles has demonstrated a strong correlation between calculated LUMO energies and experimentally determined hydrolytic stability. nih.gov Alkyl and aryl sulfonyl fluorides with lower LUMO energies exhibit shorter aqueous half-lives, confirming that the LUMO energy is a reliable predictor of intrinsic reactivity. This relationship allows for the prospective design of sulfonyl fluoride reagents with tailored reactivity profiles. nih.gov
For a nucleophilic attack on the sulfur atom, the accessibility of the LUMO is critical. The lobes of the LUMO are typically centered on the electrophilic sulfur atom and the atoms directly bonded to it. In some cases, the LUMO may not be the most relevant orbital for describing a specific reaction. For instance, in certain substituted fluoropyridines, the LUMO+1 orbital shows a more significant lobe on the carbon atom undergoing substitution, and its energy correlates better with the reaction's activation energy than the LUMO energy does. wuxibiology.com This highlights the importance of analyzing the spatial distribution of relevant frontier orbitals to accurately predict reactivity. For simple alkyl sulfonyl fluorides, the LUMO is generally centered appropriately at the sulfur atom, making its energy a direct and relevant descriptor. nih.govresearchgate.net
| Compound Type | Calculated LUMO Energy (eV) | Observed Reactivity/Stability |
|---|---|---|
| Electron-Withdrawing Group Substituted Aryl Sulfonyl Fluoride | Low | High Reactivity / Low Stability |
| Simple Alkyl Sulfonyl Fluoride | Intermediate | Moderate Reactivity / Moderate Stability |
| Electron-Donating Group Substituted Aryl Sulfonyl Fluoride | High | Low Reactivity / High Stability |
Conformational Analysis and Steric Effects of Alkyl Chains on Sulfonyl Fluoride Reactivity
The three-dimensional structure of the alkyl chain attached to the sulfonyl fluoride group can significantly influence its reactivity through conformational and steric effects. For a molecule like 1-methoxypropane-2-sulfonyl fluoride, rotation around the C-S bond determines the orientation of the alkyl substituent relative to the reactive sulfonyl center.
Ab initio calculations on related α-sulfonyl systems show that staggered conformations are energetically more stable than eclipsed conformations. acs.org The energy barrier to rotation around the Cα-S bond is a critical factor. This barrier is influenced by a combination of steric hindrance from the substituents and stereoelectronic effects, such as negative hyperconjugation (nC→σ*SR), which can stabilize certain conformations. acs.org
The size and nature of the alkyl chain create steric hindrance that can impede the approach of a nucleophile to the sulfur center. A bulkier alkyl group, like the 1-methoxypropane (B1661984) group, will present a greater steric shield compared to a simple methyl group. This steric congestion around the reaction center raises the energy of the transition state for nucleophilic attack, thereby decreasing the reaction rate. Computational studies can quantify these steric effects by comparing the activation energies for a series of alkyl sulfonyl fluorides with varying alkyl chain complexity. While electronic factors often dominate the reactivity of sulfonyl fluorides, pronounced steric effects from bulky alkyl chains can significantly modulate this reactivity. rsc.org
| Alkyl Group | Steric Hindrance | Predicted Relative Reactivity |
|---|---|---|
| Methyl | Low | High |
| Ethyl | Moderate | Intermediate |
| Isopropyl (analogue for 2-propyl) | High | Low |
| Neopentyl | Very High | Very Low |
Simulation of Intermolecular Interactions in Biological and Synthetic Environments
Molecular dynamics (MD) simulations are employed to understand how alkyl sulfonyl fluoride analogues interact with their environment at an atomic level, both in biological systems and in synthetic contexts like crystal lattices.
In biological environments, these simulations can model the non-covalent interactions that position the sulfonyl fluoride moiety within a protein's binding pocket before a covalent reaction occurs. Coarse-grained molecular dynamics simulations of related fluorinated molecules with proteins like lysozyme (B549824) show that amphipathic anions can self-assemble into micelles at the protein surface. nih.gov These micelles interact with both charged and nonpolar residues and can occupy binding clefts. nih.gov Similarly, a molecule like this compound, with its polar sulfonyl head and nonpolar alkyl tail, could be expected to exhibit analogous interactions, being directed by a combination of hydrogen bonds involving the sulfonyl oxygens and hydrophobic interactions involving the alkyl chain. These initial non-covalent interactions are critical for positioning the electrophilic sulfur for a subsequent covalent reaction with a nucleophilic residue such as lysine (B10760008) or tyrosine. nih.govacs.org
In synthetic environments, computational methods are used to rationalize the intermolecular interactions observed in crystal structures. nih.gov Hirshfeld surface analysis, combined with DFT calculations, reveals the nature and extent of non-covalent interactions such as hydrogen bonds and halogen bonds. For sulfonyl fluorides, the dominant interactions often arise from the sulfonyl oxygen atoms, which act as strong hydrogen bond acceptors. nih.gov The fluorine atom can also participate in various stabilizing interactions, including F···H and F···π interactions. nih.govnih.gov These simulations provide a detailed picture of the forces that dictate crystal packing and can help in the design of new materials with desired physical properties. nih.gov
Challenges and Future Research Directions for 1 Methoxypropane 2 Sulfonyl Fluoride
Development of Highly Selective and Atom-Economical Synthetic Routes for Complex Alkyl Sulfonyl Fluorides
A primary challenge in the broader application of complex alkyl sulfonyl fluorides, including 1-methoxypropane-2-sulfonyl fluoride (B91410), lies in their synthesis. ccspublishing.org.cn Traditional methods often rely on the conversion of corresponding sulfonyl chlorides. rsc.orgrhhz.net However, these precursors can be difficult to prepare, unstable, and their synthesis may require harsh conditions, limiting functional group tolerance. ccspublishing.org.cnrsc.org The development of more direct, efficient, and environmentally benign synthetic strategies is therefore a critical area of ongoing research.
Future research is directed towards overcoming the limitations of current synthetic protocols. Key goals include:
Moving Beyond Sulfonyl Chlorides: Developing methods that utilize more readily available and diverse starting materials such as thiols, disulfides, carboxylic acids, and alkenes is a major focus. ccspublishing.org.cnacs.orgnih.gov Electrochemical and photochemical approaches are emerging as powerful, green alternatives that avoid harsh oxidants and catalysts. ccspublishing.org.cnacs.orgtue.nl
Improving Atom Economy: Many current methods suffer from low atom economy, utilizing costly or inefficient fluorine sources. ccspublishing.org.cnacs.org Research into new reagents that can efficiently deliver the SO2F moiety is crucial. ccspublishing.org.cn For instance, the use of potassium fluoride (KF) as an inexpensive and abundant fluoride source is being explored in electrochemical syntheses. acs.org
Enhancing Scope and Scalability: Expanding the substrate scope to include a wider variety of complex and functionalized alkyl groups is necessary. ccspublishing.org.cnnih.gov Photoredox catalysis, for example, is enabling the mild and scalable preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org
Table 1: Comparison of Synthetic Routes for Alkyl Sulfonyl Fluorides
| Synthetic Method | Starting Material | Key Features & Future Directions |
|---|---|---|
| Halide Exchange | Alkyl Sulfonyl Chlorides | Traditional method; limited by precursor stability and availability. Future work focuses on milder conditions and alternative fluoride sources like KHF2. ccspublishing.org.cnrhhz.net |
| Oxidative Fluorination | Thiols, Disulfides | Utilizes more accessible starting materials. Electrochemical methods offer a green alternative to chemical oxidants. ccspublishing.org.cnacs.org |
| From Carboxylic Acids | Alkyl Carboxylic Acids | Provides a route from abundant feedstocks, suitable for modifying natural products and drugs. nih.gov |
| Radical Fluorosulfonylation | Alkenes, Alkynes | Emerging strategy enabling access to complex structures like alkenyl sulfonyl fluorides. researchgate.netresearchgate.net |
| Photoredox/Electrochemical | Alkyl Halides, Alcohols, Thiols | Offers mild, scalable, and environmentally benign conditions with broad functional group tolerance. acs.orgorganic-chemistry.org |
Advanced Mechanistic Understanding for Tailored Reactivity and Chemoselectivity of Alkyl Sulfonyl Fluorides
The dual nature of sulfonyl fluorides—remarkable stability combined with "clickable" reactivity—is central to their utility. ccspublishing.org.cn The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, noted for its high efficiency and specificity, has become a cornerstone of their application. ccspublishing.org.cnnih.gov However, achieving tailored reactivity and predictable chemoselectivity, especially in the intricate environments of biological systems or complex polymer synthesis, requires a deeper mechanistic understanding. rsc.org
The reactivity of the S-F bond is highly context-dependent. acs.org Future research must focus on elucidating the factors that govern its activation. Key areas for investigation include:
Catalysis and Activation: While SuFEx can proceed under certain conditions, catalysts are often needed to activate the otherwise stable S-F bond for reaction with nucleophiles. nih.gov Computational studies are helping to understand how bases and Lewis acids can lower the energy barrier for the SuFEx reaction by interacting with the nucleophile or the sulfonyl fluoride itself. acs.org
Predicting Selectivity: A significant challenge is to control the chemoselectivity of sulfonyl fluorides. nih.gov While they generally exhibit excellent selectivity, understanding the subtle electronic and steric factors that dictate their reaction with one functional group over another is paramount for their use in complex molecules. nih.gov
Radical Pathways: Beyond nucleophilic substitution, the generation of sulfur-centered radicals from sulfonyl fluorides is an underexplored area that could dramatically expand their synthetic utility. researchgate.net Developing catalytic systems, such as those using photoredox catalysis, to access these radical intermediates is a promising future direction. acs.org
Computational Modeling: Advanced computational studies, like those using Density Functional Theory (DFT), are proving invaluable for investigating reaction mechanisms, predicting reactivity, and rationally designing new catalysts for sulfonyl fluoride transformations. nih.gov
Expansion of the Chemical Biology Toolkit with Novel Alkyl Sulfonyl Fluoride Probes for Diverse Biological Targets
Alkyl and aryl sulfonyl fluorides have been described as "privileged warheads" in chemical biology. rsc.org Their inherent stability under physiological conditions, coupled with their ability to covalently modify specific amino acid residues in proteins, makes them powerful tools for developing chemical probes and targeted inhibitors. rsc.orgnih.govsigmaaldrich.com
The future in this area lies in designing more sophisticated probes to explore complex biological questions. rsc.org Key opportunities include:
Targeting a Broader Range of Residues: Initially known for targeting serine proteases, sulfonyl fluorides are now recognized to react with a wider array of nucleophilic residues, including tyrosine, lysine (B10760008), threonine, cysteine, and histidine, in a context-specific manner. rhhz.netrsc.orgrsc.org This broad targeting capability is a significant advantage over more restrictive covalent warheads. acs.org Future work will focus on designing probes that can selectively target these residues on specific proteins of interest. rsc.org
Target Identification and Validation: Incorporating "clickable" handles, such as terminal alkynes, into sulfonyl fluoride probes allows for their use in activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify and validate new drug targets. rsc.orgresearchgate.net
Developing Novel Covalent Therapeutics: The unique reactivity profile of sulfonyl fluorides makes them attractive for the design of targeted covalent inhibitors. rsc.org By covalently binding to a target protein, these inhibitors can offer enhanced potency, selectivity, and a prolonged duration of action. rsc.org
Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid | Role in Protein Function | Significance of Targeting |
|---|---|---|
| Serine (Ser) | Catalytic residue in proteases, hydrolases | Original and common target for protease inhibitors. rsc.orgrsc.org |
| Tyrosine (Tyr) | Key role in signaling pathways (kinases) | Enables probing and inhibition of kinases and other signaling proteins. acs.orgrsc.org |
| Lysine (Lys) | Involved in catalysis, ligand binding | Expands targeting beyond active sites to other functionally important regions. acs.orgrsc.org |
| Threonine (Thr) | Similar to serine, often in active sites | Provides alternative targeting opportunities in enzymes. acs.orgrsc.org |
| Histidine (His) | Catalytic residue, metal coordination | Enables targeting of metalloenzymes and other proteins with catalytic histidines. acs.orgrsc.org |
| Cysteine (Cys) | Highly nucleophilic, common covalent target | Sulfonyl fluorides offer an alternative to traditional cysteine-targeting warheads. rsc.orgacs.org |
Exploration of New Application Domains in Materials Science and Interdisciplinary Research Leveraging Alkyl Sulfonyl Fluoride Properties
The robust nature of the S-F bond and the efficiency of the SuFEx reaction are properties that extend the utility of sulfonyl fluorides beyond biology and into materials science and other interdisciplinary fields. researchgate.net The ability to form strong, stable linkages (-O-SO2-O- or -N-SO2-N-) makes them ideal for the synthesis of novel polymers and materials. ccspublishing.org.cn
The exploration of new applications for alkyl sulfonyl fluorides like 1-methoxypropane-2-sulfonyl fluoride is a burgeoning field. Future research directions include:
Advanced Polymer Synthesis: SuFEx click chemistry allows for the efficient step-growth polymerization to create sequence-controlled polymers and complex macromolecular architectures that are difficult to access through other methods. acs.org
Crystal Engineering: Understanding the noncovalent interactions involving the sulfonyl fluoride group is crucial for designing crystalline materials with specific properties. This knowledge can be applied to the development of new pharmaceuticals and functional materials. nih.gov
Interdisciplinary Applications: The stability and reactivity of sulfonyl fluorides are being leveraged in diverse areas. For example, their use in developing electrolytes for high-voltage lithium-metal batteries and as PET imaging agents highlights their versatility. mdpi.comnih.govresearchgate.net The intramolecular activation of alkyl sulfonyl fluorides also shows potential for linking organic and inorganic materials, which is critical in fabricating advanced composite materials. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 1-Methoxypropane-2-sulfonyl fluoride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage: Store in a cool, dry place away from heat sources and ignition points (e.g., open flames). Containers should be tightly sealed and labeled with GHS hazard symbols .
- First Aid: In case of exposure, immediately rinse affected areas with water for 15 minutes. Seek medical attention if irritation persists. Contaminated clothing must be removed promptly .
Q. What are the foundational synthetic routes for this compound?
Methodological Answer:
- Step 1: Start with propane-2-sulfonyl chloride as a precursor. Introduce methoxy groups via nucleophilic substitution using methanol under anhydrous conditions .
- Step 2: Fluorination is achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in aprotic solvents (e.g., DMF) at 60–80°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane yields >95% purity. Monitor progress via TLC or NMR .
Q. How should researchers assess the stability of this compound under different storage conditions?
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 50%, 90%) over 30 days.
- Analysis: Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Stability is optimal at 4°C in anhydrous environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance fluorination efficiency.
- Solvent Optimization: Compare reaction rates in THF, DCM, and acetonitrile. Polar aprotic solvents (e.g., DMF) typically improve yields by 15–20% .
- Kinetic Studies: Use in-situ IR or NMR to monitor intermediate formation. Adjust reaction time (6–24 hrs) based on real-time data to avoid over-fluorination .
Q. What advanced analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ = -120 to -125 ppm) confirms fluorination efficiency. ¹H/¹³C NMR resolves methoxy and sulfonyl group positions .
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) verifies molecular weight (theoretical [M-H]⁻ = 182.02 g/mol) .
- X-ray Crystallography: Resolve crystal packing and bond angles to validate steric effects on reactivity .
Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl fluorides in nucleophilic substitutions?
Methodological Answer:
- Controlled Replicates: Reproduce experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
- Literature Meta-Analysis: Cross-reference data from peer-reviewed journals (avoiding non-academic sources like ) to identify consensus trends .
Q. What strategies mitigate decomposition of this compound in aqueous biological assays?
Methodological Answer:
- Buffering Agents: Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
- Lyophilization: Pre-treat the compound via freeze-drying to remove trace moisture before reconstitution in anhydrous DMSO .
- Protease Inhibition: Co-administer serine protease inhibitors (e.g., PMSF) to prevent off-target reactions in cellular models .
Q. How does steric hindrance from the methoxy group influence the compound’s reactivity in click chemistry applications?
Methodological Answer:
- Kinetic Assays: Compare reaction rates with alkyne partners (e.g., benzyl azide) using stopped-flow spectroscopy. Steric bulk reduces reaction rates by 30–40% .
- Molecular Dynamics Simulations: Visualize spatial interactions using software like GROMACS to identify steric clashes at the sulfonyl fluoride active site .
- Substituent Screening: Replace methoxy with smaller groups (e.g., ethoxy) to assess trade-offs between stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
